1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile
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Overview
Description
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile is a synthetic organic compound characterized by its unique cyclopropane ring and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile typically involves the reaction of 1-(4-fluorophenyl)acetonitrile with 1-bromo-2-chloroethane in the presence of benzyltriethylammonium chloride and aqueous sodium hydroxide. The mixture is heated at 50°C overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic ring.
Scientific Research Applications
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Chlorophenyl)cyclopropanecarbonitrile
- 1-(4-Nitrophenyl)cyclopropanecarbonitrile
Comparison: Compared to its analogs, 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile is unique due to the presence of both the fluorophenyl group and the oxoethylamino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[[2-(4-fluorophenyl)-2-oxoethyl]amino]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-9(2-4-10)11(16)7-15-12(8-14)5-6-12/h1-4,15H,5-7H2 |
InChI Key |
RDYSHSHUSYPJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)NCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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